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Compound of Interest

Compound Name: 1-Phenyl-3,4-dihydroisoquinoline

Cat. No.: B1582135 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-3,4-
dihydroisoquinoline

Abstract
1-Phenyl-3,4-dihydroisoquinoline is a heterocyclic aromatic organic compound that serves

as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives

have garnered significant interest in medicinal chemistry due to their potential as tubulin

polymerization inhibitors, anti-inflammatory agents, and analgesics. This guide provides a

comprehensive overview of the physical and chemical properties of 1-phenyl-3,4-
dihydroisoquinoline, detailed experimental protocols for its synthesis and key reactions, and

a summary of its pharmacological relevance.

Physical Properties
The physical characteristics of 1-phenyl-3,4-dihydroisoquinoline are summarized in the table

below. These properties are essential for its handling, storage, and application in various

chemical processes. The compound is typically a solid at room temperature and has limited

solubility in water but is soluble in organic solvents like chloroform and DMSO.[1][2]
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Property Value Reference

Molecular Formula C15H13N [1][3]

Molecular Weight 207.27 g/mol [1][3]

CAS Number 52250-50-7 [1][3]

Melting Point 174 °C [1]

Boiling Point 326.5 °C at 760 mmHg [1][2][3]

Density 1.07 g/cm³ [1][3]

Solubility
Chloroform (Slightly), DMSO

(Slightly)
[1][2]

pKa 5.29 ± 0.20 (Predicted) [1]

LogP 2.51570 [1][3]

Flash Point 143.4 °C [1][3]

Refractive Index 1.611 [1][3]

Vapor Pressure 0.000408 mmHg at 25°C [1]

PSA (Polar Surface Area) 12.36 Å² [1][3]

Chemical Properties
Spectroscopic Data
The structural elucidation of 1-phenyl-3,4-dihydroisoquinoline is primarily achieved through

spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-dihydroisoquinolines can

sometimes be anomalous, with significant line broadening observed for the protons at the C-

1 and C-3 positions in certain solvents like CDCl₃.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon

skeleton of the molecule. For a derivative, 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline,
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characteristic peaks are observed at 167.28 (C=N), and a series of peaks in the aromatic

region (126-139 ppm).[5]

Infrared (IR) Spectroscopy: The IR spectrum of aromatic compounds typically shows C-H

stretching vibrations in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations within

the aromatic ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6] The C=N stretching of the

dihydroisoquinoline core is also a characteristic absorption.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass of the molecule, confirming its elemental composition.[5]

Reactivity and Key Reactions
1-phenyl-3,4-dihydroisoquinoline undergoes several important reactions, primarily involving

the imine functionality and the dihydroisoquinoline ring system.

Reduction: The imine bond can be readily reduced to form the corresponding 1-phenyl-

1,2,3,4-tetrahydroisoquinoline.[7][8] This is a key step in the synthesis of many

pharmacologically active tetrahydroisoquinoline derivatives. Common reducing agents

include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic

hydrogenation.[7][8][9]

Reactions with Nucleophiles: N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds

react with various nucleophiles. For instance, reaction with methanolate can form

carbinolamine ethers, and reaction with cyanide can yield pseudocyanides.[10][11]

Cyclization Reactions: The synthesis of 1-phenyl-3,4-dihydroisoquinoline itself is a

cyclization reaction, most commonly the Bischler-Napieralski reaction.[9][12][13]

Experimental Protocols
Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-

dihydroisoquinolines.[9][12][13] The process involves the acid-catalyzed cyclization of a β-

phenylethylamide.

Methodology:
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Acylation: β-phenylethylamine is acylated with benzoyl chloride in the presence of a base to

form N-phenethylbenzamide.[7]

Cyclization: The resulting N-phenethylbenzamide is then treated with a dehydrating agent,

such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅), and heated to induce

cyclization, yielding 1-phenyl-3,4-dihydroisoquinoline.[7][12] The reaction temperature can

range from 50 to 250 °C.[7]

Step 1: Acylation

Step 2: Cyclization

beta-phenylethylamine

N-phenethylbenzamide+ Benzoyl Chloride
(Base)

benzoyl_chloride

N-phenethylbenzamide 1-Phenyl-3,4-dihydroisoquinoline

+ PPA or P₂O₅

(Heat)

Click to download full resolution via product page

Bischler-Napieralski Synthesis Workflow

Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The reduction of the imine functionality is a common transformation for this class of

compounds.

Methodology:

12.5 g of 1-phenyl-3,4-dihydroisoquinoline is dissolved in a suitable solvent in a single-

necked flask.[7]

A reducing agent, such as 5.0 g of sodium borohydride (NaBH₄), is added in portions at 0 °C.

[7]
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The reaction is stirred for 16 hours at 0 °C.[7]

10 ml of concentrated hydrochloric acid is added, and the mixture is stirred for 1 hour at 78

°C.[7]

The mixture is concentrated, dissolved in 150 ml of water, and extracted with ethyl acetate.

[7]

The organic layer is dried and concentrated to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

[7]

1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Reduction
(e.g., NaBH₄)

Click to download full resolution via product page

Reduction of 1-Phenyl-3,4-dihydroisoquinoline

Spectroscopic Analysis Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy:

Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

General Protocol for Infrared (IR) Spectroscopy:

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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General Protocol for Mass Spectrometry (MS):

The sample is introduced into the mass spectrometer, often via direct infusion or after

separation by gas chromatography (GC) or liquid chromatography (LC).

Electron ionization (EI) or electrospray ionization (ESI) can be used.

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Pharmacological Relevance
Derivatives of 1-phenyl-3,4-dihydroisoquinoline and its reduced form, 1-phenyl-1,2,3,4-

tetrahydroisoquinoline, have shown a range of biological activities, making them attractive

scaffolds for drug development.

Anticancer Activity: Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been

identified as potential tubulin polymerization inhibitors, which is a mechanism of action for

some anticancer drugs.[14]

Anti-inflammatory and Analgesic Activities: (S)-N-substituted-1-phenyl-3,4-
dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated

for their anti-inflammatory and analgesic effects, with some compounds showing potent

activity.[15] These compounds have been shown to be moderate inhibitors of the COX-2

isozyme.[15]

Spasmolytic Activity: Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized

and evaluated for their spasmolytic activities, showing potential as smooth muscle relaxants.

[5]
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Derivatives

Pharmacological Activities

1-Phenyl-3,4-dihydroisoquinoline
Scaffold

Substituted
1-Phenyl-3,4-dihydroisoquinolines

(S)-N-substituted-1-phenyl-3,4-
dihydroisoquinoline-2(1H)-carboxamides

1,3-disubstituted
3,4-dihydroisoquinolines

Anticancer
(Tubulin Polymerization Inhibition)

Anti-inflammatory & Analgesic
(COX-2 Inhibition)

Spasmolytic
(Smooth Muscle Relaxation)
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Pharmacological Potential of Derivatives

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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